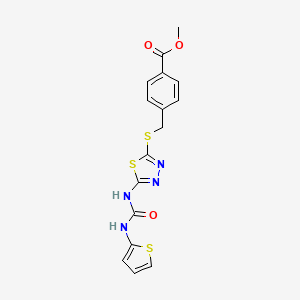
Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C16H14N4O3S3 and its molecular weight is 406.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with benzoate moieties. The general synthetic route includes:
- Formation of Thiadiazole Core : The initial step involves the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Ureido Group Introduction : The introduction of the ureido group is achieved through nucleophilic substitution reactions.
- Final Esterification : The final step involves esterification to form the methyl ester derivative.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:
- HepG2 (liver cancer) : IC50 values reported around 4.37 μM indicate potent activity against liver cancer cells.
- A549 (lung cancer) : IC50 values around 8.03 μM suggest effectiveness against lung cancer cells .
Antimicrobial Activity
Compounds containing thiadiazole rings have shown promising antimicrobial properties. For example:
- In vitro studies demonstrated that certain thiadiazole derivatives inhibit the growth of bacteria and fungi, indicating their potential as antimicrobial agents .
Antiprotozoal Activity
Research has also highlighted the antiprotozoal activity of thiadiazole derivatives against pathogens such as Trypanosoma cruzi and Leishmania donovani. In vitro assays have shown that some derivatives can inhibit parasite proliferation significantly at concentrations around 50 μM .
The mechanisms by which this compound exhibits its biological activities include:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and microbial metabolism.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication processes in both cancerous and microbial cells.
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 4-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S3/c1-23-13(21)11-6-4-10(5-7-11)9-25-16-20-19-15(26-16)18-14(22)17-12-3-2-8-24-12/h2-8H,9H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJFZJLKNMAULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














